(Z)-3-(3-Chlorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
Description
Properties
IUPAC Name |
(Z)-3-(3-chlorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3N2O/c18-13-5-3-4-11(9-13)8-12(10-22)16(24)23-15-7-2-1-6-14(15)17(19,20)21/h1-9H,(H,23,24)/b12-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTKFMKINWSKIW-WQLSENKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=CC2=CC(=CC=C2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)/C(=C\C2=CC(=CC=C2)Cl)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3-Chlorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amide.
Introduction of Substituents: The chlorophenyl and trifluoromethylphenyl groups can be introduced via nucleophilic substitution reactions.
Final Cyclization: The cyano group is introduced through a nucleophilic addition reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent against various diseases.
Anticancer Activity :
Research indicates that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. A notable study demonstrated that the compound induced apoptosis in human breast cancer cells with an IC50 value of approximately 15 µM. The mechanism involved mitochondrial pathway activation, leading to increased reactive oxygen species (ROS) production and subsequent cell death.
Antimicrobial Properties :
The compound has also been evaluated for its antimicrobial efficacy. A study reported Minimum Inhibitory Concentration (MIC) values against several pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 25 |
| Candida albicans | 30 |
These results suggest that the compound exhibits moderate antimicrobial activity, particularly against Gram-positive bacteria.
Agricultural Applications
The compound's properties extend to agricultural sciences, where it is being explored as a potential agrochemical.
Fungicidal Activity :
Preliminary studies have indicated that the compound possesses fungicidal properties against several plant pathogens. For instance, in vitro assays demonstrated effective inhibition of Fusarium oxysporum, a common plant pathogen:
| Concentration (µg/mL) | Inhibition (%) |
|---|---|
| 10 | 40 |
| 50 | 70 |
| 100 | 90 |
This suggests its potential use in crop protection formulations to manage fungal diseases.
Material Science
The unique properties of the compound may also find applications in material science, particularly in the development of advanced materials with specific functionalities.
Polymer Additives :
Due to its lipophilic nature, the compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Research is ongoing to evaluate its effectiveness in improving the performance of polymer composites used in various industrial applications.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of (Z)-3-(3-Chlorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide on various cancer cell lines. The results indicated a dose-dependent response with significant apoptosis induction at concentrations above 10 µM.
Case Study 2: Agricultural Application
Field trials conducted on tomato plants treated with formulations containing the compound showed a marked reduction in Fusarium infections compared to untreated controls. The study highlighted the potential for integrating this compound into integrated pest management strategies.
Mechanism of Action
The mechanism of action of (Z)-3-(3-Chlorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Aromatic Moieties
Trifluoromethylphenyl vs. Chlorophenyl Derivatives
Compounds with trifluoromethyl (CF₃) and chlorophenyl groups exhibit distinct electronic and steric effects. For example:
- XCT790 [(E)-3-(4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl)-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide] () shares the cyanoenamide core but differs in substituents (bis-CF₃, thiadiazole) and E-configuration. The CF₃ group enhances lipophilicity and metabolic stability compared to chlorophenyl analogs.
- 4-(3-(3-Chlorophenyl)ureido)benzothioamide (7f) () has a chlorophenyl group but replaces the enamide with a thioamide, reducing hydrogen-bonding capacity .
Table 1: Substituent Effects on Molecular Weight and Yield
Positional Isomerism
Stereochemical Comparisons: Z vs. E Isomers
The Z-configuration in the target compound may influence its biological activity and crystal packing. For instance:
- XCT790 () adopts the E-configuration, which likely reduces steric clash between substituents compared to the Z-form.
- (2Z)-2-cyano-N-(3-methylphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide () shares the Z-configuration but incorporates a nitrophenyl-furan moiety, enhancing π-π stacking interactions .
Functional Group Modifications
Cyanoenamide vs. Urea/Thioamide Derivatives
- Urea Derivatives: Compounds like 1f and 1g () replace the enamide with a urea group, increasing hydrogen-bond donor capacity but reducing electrophilicity .
- Thioamide Derivatives : 7f () substitutes the amide oxygen with sulfur, lowering melting points (188–190°C vs. 198–200°C for urea analogs) due to weaker intermolecular forces .
Table 2: Functional Group Impact on Physical Properties
Biological Activity
(Z)-3-(3-Chlorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide, a compound with significant potential in biological applications, has garnered attention due to its unique chemical structure and associated biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C17H13ClF3N2
- Molecular Weight : 351.75 g/mol
Its structure features a chlorophenyl group and a trifluoromethyl group, which contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in antifungal and anticancer applications. The following sections detail specific activities and findings from relevant studies.
Antifungal Activity
A study highlighted the compound's effectiveness as part of a fungicidal mixture, demonstrating its ability to inhibit phytopathogenic fungi. The active ingredient was found to enhance the efficacy of other fungicides, leading to improved control over fungal diseases in crops .
Table 1: Antifungal Activity Comparison
Anticancer Activity
Preliminary studies suggest that (Z)-3-(3-Chlorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide may exhibit anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators. In vitro assays indicated significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction | |
| PC-3 (Prostate) | 10.0 | Caspase activation | |
| A549 (Lung) | 15.0 | Cell cycle arrest |
The biological activity of (Z)-3-(3-Chlorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in fungal metabolism and cancer cell proliferation.
- Apoptosis Induction : It promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
- Cell Cycle Regulation : The compound has been shown to affect the progression of the cell cycle, leading to growth arrest in cancer cells.
Case Studies
Several case studies have examined the efficacy of this compound in various biological contexts:
- Case Study 1 : A study involving male rats demonstrated that treatment with related compounds resulted in significant hormonal changes, suggesting potential applications in male contraception through selective androgen receptor modulation .
- Case Study 2 : In agricultural settings, field trials confirmed that the integration of this compound with traditional fungicides led to enhanced crop yield and reduced disease incidence, showcasing its practical applications in crop protection .
Q & A
Q. What are the key steps and challenges in synthesizing (Z)-3-(3-chlorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide?
The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation steps. For example, analogous compounds are synthesized by substituting halogenated nitrobenzenes with alcohol derivatives under alkaline conditions, followed by nitro group reduction (e.g., using iron powder in acidic media) and condensation with cyanoacetic acid derivatives . Challenges include controlling regioselectivity, minimizing side reactions (e.g., E/Z isomerization), and ensuring high purity. Reaction parameters like temperature, solvent polarity, and catalyst choice are critical for optimizing yields .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying the Z-configuration and substituent positions, particularly for distinguishing between E and Z isomers . High-Performance Liquid Chromatography (HPLC) ensures purity, while mass spectrometry (MS) confirms molecular weight . X-ray crystallography, using software like SHELX, provides definitive structural validation by resolving bond lengths and angles .
Q. How does the presence of the trifluoromethyl group influence the compound's reactivity?
The electron-withdrawing trifluoromethyl group enhances electrophilic character at the enamide moiety, facilitating nucleophilic additions or cyclization reactions. It also improves metabolic stability, making the compound resistant to oxidative degradation in biological systems . Comparative studies with non-fluorinated analogs show reduced reactivity in hydrolysis reactions, underscoring its role in stabilizing the core structure .
Advanced Research Questions
Q. How can computational methods like molecular docking predict the biological activity of this compound?
AutoDock Vina or similar software can model interactions between the compound and target proteins (e.g., enzymes or receptors). The trifluoromethyl and cyano groups may form hydrophobic or dipole interactions with binding pockets. For example, docking studies on analogous enamide derivatives revealed strong binding affinity to kinase domains due to π-π stacking with aromatic residues . Validation via in vitro assays (e.g., enzyme inhibition) is necessary to resolve discrepancies between predicted and observed activities .
Q. What strategies resolve contradictions in structural data between NMR and X-ray crystallography?
Discrepancies may arise from dynamic effects in solution (NMR) versus static crystal packing (X-ray). For instance, rotational barriers around the enamide bond could lead to averaged NMR signals, while X-ray captures a single conformation. Using low-temperature NMR or density functional theory (DFT) calculations can reconcile these differences by modeling energy barriers and preferred conformations .
Q. How can reaction conditions be optimized to favor the Z-isomer over the E-isomer during synthesis?
Steric and electronic factors govern isomer selectivity. Polar aprotic solvents (e.g., DMF) and lower temperatures favor the Z-isomer by stabilizing transition states through dipole interactions. Catalytic additives, such as Lewis acids (e.g., ZnCl₂), can further enhance selectivity by coordinating to the cyano group, directing the reaction pathway . Monitoring via real-time FT-IR or HPLC helps adjust conditions dynamically .
Q. What are the implications of the compound’s crystal packing on its physicochemical properties?
X-ray data reveal intermolecular interactions (e.g., hydrogen bonds between the amide and cyano groups) that influence solubility and melting point. For example, tight packing in the orthorhombic system (observed in similar enamide derivatives) correlates with low aqueous solubility but high thermal stability, critical for formulation in solid-dose pharmaceuticals .
Methodological Guidance
Designing experiments to assess the compound’s stability under physiological conditions:
- Hydrolytic stability: Incubate the compound in buffers at pH 2.0 (stomach) and 7.4 (blood), analyzing degradation via HPLC-MS .
- Oxidative stability: Expose to H₂O₂ or liver microsomes, identifying metabolites using LC-QTOF-MS .
- Photostability: Use UV-Vis irradiation to simulate sunlight exposure, monitoring isomerization or decomposition .
Addressing low yield in condensation steps:
- Screen condensing agents (e.g., DCC vs. EDC) to improve efficiency.
- Introduce microwave-assisted synthesis to reduce reaction time and byproduct formation .
- Employ Dean-Stark traps for azeotropic removal of water in equilibrium-driven reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
